

# Technical Whitepaper: 2-Chloro-4-(4-fluorophenyl)quinazoline

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## Compound of Interest

**Compound Name:** 2-Chloro-4-(4-fluorophenyl)quinazoline  
**CAS No.:** 113241-54-6  
**Cat. No.:** B058523

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## A Lynchpin Scaffold for Targeted Kinase & Tubulin Inhibitor Discovery[1]

### Executive Summary: The Scaffold Advantage

**2-Chloro-4-(4-fluorophenyl)quinazoline** (CAS: Derivative of 113242-33-4 family) represents a privileged structural motif. It acts as a bifurcation point in drug synthesis, allowing researchers to lock in a hydrophobic pharmacophore (the 4-fluorophenyl group) while retaining a reactive electrophilic handle (the 2-chloro group) for late-stage diversification.

- Core Utility: Precursor for 4-aryl-2-aminoquinazolines.
- Primary Biological Targets of Derivatives: Tubulin (Colchicine site), VEGFR-2, and EGFR.
- Key Chemical Property: Exploits the differential electrophilicity of the C4 and C2 positions on the quinazoline ring.

## Chemical Mechanism: Regioselectivity & Synthesis[2][3][4]

The synthesis and utility of this compound rely on the Regioselective Reactivity Principle. In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position due to the additive electron-withdrawing effects of the adjacent nitrogen atoms and the lack of electron donation from a resonance-capable substituent.

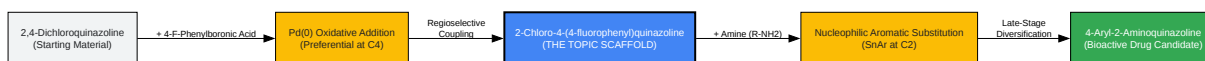
### The Synthesis Pathway (Suzuki-Miyaura Coupling)

To generate **2-Chloro-4-(4-fluorophenyl)quinazoline**, a Suzuki-Miyaura cross-coupling is performed on 2,4-dichloroquinazoline.

- Reagents: 2,4-Dichloroquinazoline + 4-Fluorophenylboronic acid (1.0 equiv).
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>.
- Base: Na<sub>2</sub>CO<sub>3</sub> (aqueous).
- Solvent: DME/Water or Toluene/Ethanol/Water.
- Mechanism: The Pd(0) oxidative addition occurs preferentially at the C4-Cl bond. Transmetalation with the boronic acid and reductive elimination yields the C4-arylated product, leaving the C2-Cl intact.

### Visualization: The Synthetic Logic

The following diagram illustrates the regioselective pathway that creates the scaffold and its subsequent transformation into bioactive drugs.



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Figure 1: Regioselective synthesis workflow. The C4-chlorine is displaced first by the boronic acid, preserving the C2-chlorine for subsequent amination.

## Mechanism of Action (Biological)

While **2-Chloro-4-(4-fluorophenyl)quinazoline** is an intermediate, the 4-(4-fluorophenyl)quinazoline pharmacophore it generates is the bioactive engine for two distinct therapeutic mechanisms.

### Mechanism A: Tubulin Polymerization Inhibition

Derivatives where the C2-chlorine is replaced by a solubilizing amine (e.g., piperazine, morpholine) often function as Microtubule Destabilizing Agents.

- Binding Site: Colchicine Binding Site on -tubulin.
- Molecular Interaction:
  - The 4-(4-fluorophenyl) moiety occupies a hydrophobic pocket within the colchicine site.
  - The Fluorine atom provides metabolic stability and enhances lipophilic interactions with residues like Val181 and Cys241.
  - Effect: Prevents the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest and apoptosis.

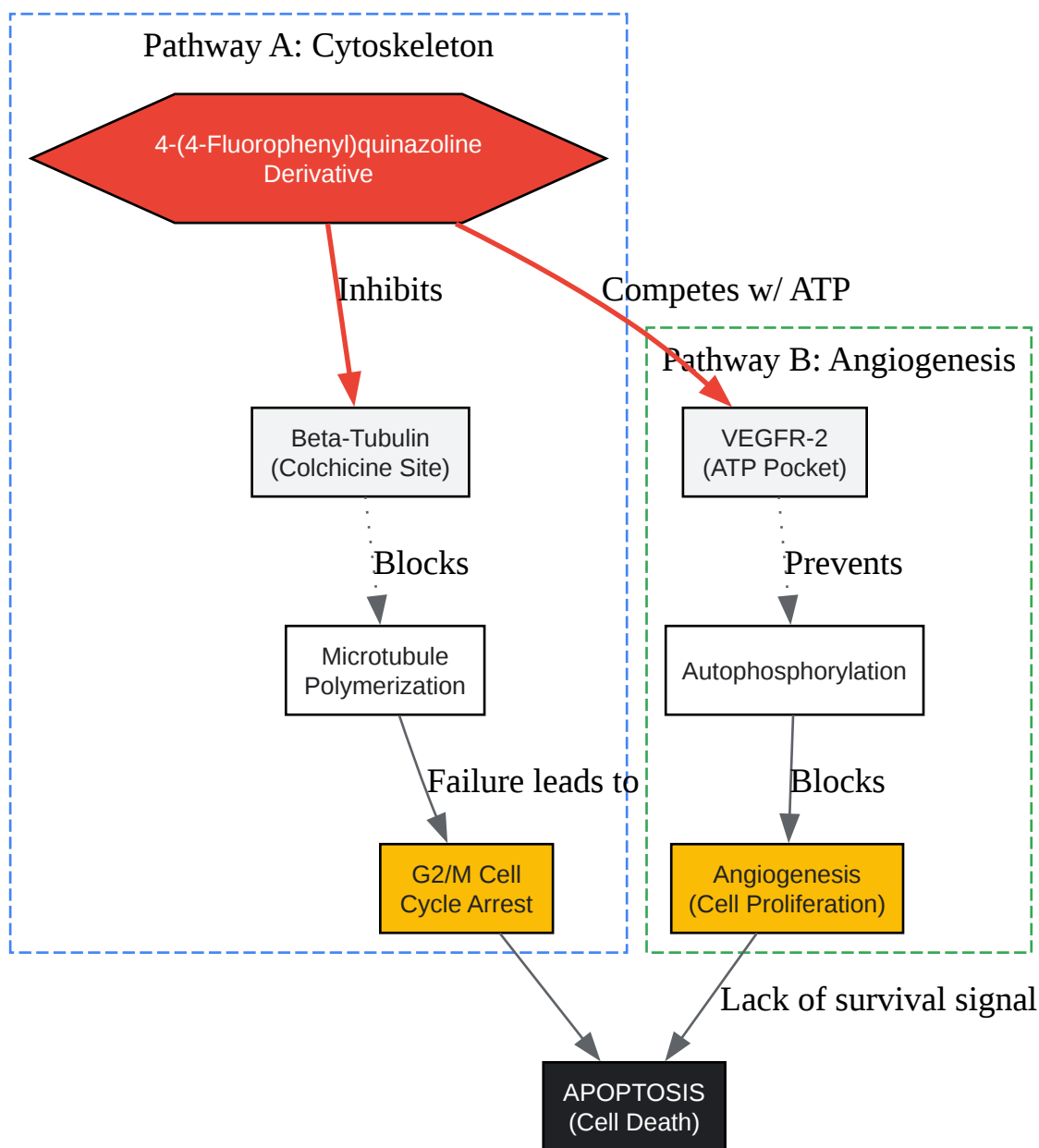
### Mechanism B: Kinase Inhibition (VEGFR/EGFR)

This scaffold is also a bioisostere for the 4-anilinoquinazoline class (e.g., Gefitinib), but with a C-C bond instead of a C-N bond at position 4.

- Target: ATP-binding pocket of Receptor Tyrosine Kinases (RTKs).
- Mode of Binding:
  - The Quinazoline N1 acts as a Hydrogen Bond Acceptor for the hinge region (e.g., Cys919 in VEGFR-2).

- The 4-phenyl group extends into the hydrophobic back pocket (Gatekeeper region).
- Effect: Competitively inhibits ATP binding, blocking autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK).

## Visualization: Signaling Cascade Inhibition



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Figure 2: Dual mechanism potential. The scaffold can be optimized to target either Tubulin dynamics or Kinase signaling depending on the C2-substituent.

## Experimental Protocols

### Protocol 1: Synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline

This protocol ensures exclusive C4-arylation without affecting the C2-chlorine.

Materials:

- 2,4-Dichloroquinazoline (1.0 eq, 5 mmol)
- 4-Fluorophenylboronic acid (1.1 eq, 5.5 mmol)
- Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
- Sodium Carbonate (2M aqueous solution, 2.0 eq)
- 1,2-Dimethoxyethane (DME) (degassed)

Procedure:

- Setup: In a flame-dried Schlenk flask under Argon, dissolve 2,4-dichloroquinazoline (995 mg) in DME (20 mL).
- Catalyst Addition: Add Pd(PPh<sub>3</sub>)<sub>4</sub> (289 mg). Stir for 5 mins to ensure dispersion.
- Coupling: Add 4-fluorophenylboronic acid and the Na<sub>2</sub>CO<sub>3</sub> solution.
- Reaction: Heat to 80°C for 4–6 hours. Critical: Monitor by TLC (Hexane/EtOAc 4:1). Stop immediately when the starting material disappears to prevent bis-coupling.
- Workup: Cool to RT. Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).
- Purification: Dry organic layer over MgSO<sub>4</sub>. Concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

- Yield: Expect 75–85% of a white/off-white solid.

## Protocol 2: Derivatization (S\_NAr at C2)

To generate the bioactive library.

Procedure:

- Dissolve **2-Chloro-4-(4-fluorophenyl)quinazoline** (1.0 eq) in anhydrous Isopropanol or DMF.
- Add the desired amine (e.g., N-methylpiperazine) (1.5 eq) and DIPEA (2.0 eq).
- Heat to reflux (Isopropanol) or 100°C (DMF) for 12 hours. The C2-chlorine is less reactive and requires forcing conditions compared to C4.
- Precipitate with water or extract to obtain the final drug candidate.

## Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to this scaffold affect biological activity, based on literature for 4-phenylquinazolines.

Region	Modification	Effect on Activity
C4-Aryl	4-Fluorophenyl (Core)	Optimal. Fluorine improves metabolic stability and hydrophobic fit.
4-Methoxyphenyl	Increases electron density; often shifts selectivity to Kinases over Tubulin.	
Unsubstituted Phenyl	Reduced potency due to faster metabolic clearance.	
C2-Linker	Chlorine (Intermediate)	Toxic/Reactive. Must be displaced.
Cyclic Amines (Piperazine)	Improves solubility and pharmacokinetic profile.	
Anilines	Shifts activity toward EGFR/VEGFR inhibition (H-bond donor).	
C6/C7	H (Unsubstituted)	Baseline activity.
OMe (Dimethoxy)	Significantly enhances Tubulin binding affinity (mimics Colchicine).	

## References

- Regioselective Synthesis of 2,4-Disubstituted Quinazolines
  - Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[1]
  - Source: Journal of Organic Chemistry (via NIH/PubMed).
  - Context: Establishes the protocol for exclusive C4-aryl
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- Biological Activity of 4-Arylquinazolines
  - Title: Synthesis and biological evaluation of 2,4-disubstituted quinazoline derivatives as potential anticancer agents.[2]
  - Source:European Journal of Medicinal Chemistry.
  - Context: Details the tubulin polymerization inhibition mechanism of 4-phenyl-2-aminoquinazolines.
  - URL:[[Link](#)]
- Kinase Inhibition Profile
  - Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[3][4][5]
  - Source:Molecules (MDPI).
  - Context: Reviews the VEGFR and EGFR inhibitory potential of the quinazoline scaffold.[6][3][4][7][8]
  - URL:[[Link](#)]
- General Synthesis Review
  - Title: Advances in synthesis and biological activities of quinazoline scaffold analogues.[6][3][4][5][7][8][9][10][11]
  - Source:Arabian Journal of Chemistry.
  - Context: Provides broad context on the synthetic utility of chloro-quinazoline intermedi
  - URL:[[Link](#)]

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